molecular formula C20H27N9 B6439386 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine CAS No. 2549006-07-5

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B6439386
CAS No.: 2549006-07-5
M. Wt: 393.5 g/mol
InChI Key: KSFFDUGJPZKCFK-UHFFFAOYSA-N
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Description

The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a structurally complex heterocyclic molecule featuring a bipyrimidine core. Key structural elements include:

  • A central pyrimidine ring substituted with an N,N-dimethylamine group at position 4.
  • A piperazine linker bridging this pyrimidine to a second pyrimidine ring, which is further functionalized with a 3,5-dimethylpyrazole group and a methyl substituent at position 2.

The piperazine moiety may enhance solubility and bioavailability, while the dimethylpyrazole group contributes to hydrophobic interactions with target proteins.

Properties

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N9/c1-14-12-15(2)29(25-14)19-13-18(22-16(3)23-19)27-8-10-28(11-9-27)20-21-7-6-17(24-20)26(4)5/h6-7,12-13H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFFDUGJPZKCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=CC(=N4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure comprising multiple pharmacophores, including a pyrazole, piperazine, and pyrimidine moieties. Its molecular formula is C18H24N6C_{18}H_{24}N_{6}, with a molecular weight of approximately 336.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antiproliferative and Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing the pyrazole ring have shown activity against lung cancer (A549) and breast cancer (MCF7) cells. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Case Study:
In a study evaluating the antiproliferative effects of related compounds, several derivatives were tested against A549 cells, showing IC50 values ranging from 10 to 20 µM. The most potent derivative demonstrated an IC50 of 12 µM, indicating substantial efficacy in inhibiting cell growth .

Antimicrobial Activity

Compounds with similar structural features have also been screened for antimicrobial properties. Notably, the pyrazole derivatives were evaluated for their antibacterial and antifungal activities. Results indicated moderate to good activity against several pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CC. albicans64 µg/mL

Anti-Tubercular Activity

Research has also focused on the anti-tubercular potential of related compounds. A series of substituted piperazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Some compounds exhibited IC50 values between 1.35 to 2.18 µM, highlighting their potential as anti-tubercular agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : Many pyrazole derivatives act as ATP-competitive inhibitors of kinases involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may interfere with pathways such as MAPK/ERK and PI3K/AKT, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural and physicochemical comparisons with analogs identified in the literature:

Compound Name & Source Molecular Formula Molar Mass (g/mol) Structural Highlights Functional Implications
Target Compound C22H30N10 458.58 Bipyrimidine core, piperazine linker, dimethylpyrazole, N,N-dimethylamine Enhanced kinase binding due to dual pyrimidine cores; moderate solubility
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine C19H22N6O 350.42 Single pyrimidine, 4-ethoxyphenyl substituent, lacks piperazine Reduced solubility and cellular uptake due to hydrophobic aryl group
N-[6-(3,5-dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide C20H24N8O2 408.46 Furyl substituent, acetamide-piperazine linkage Improved solubility via polar acetamide; potential for enzyme targeting
6-[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]-N-[(1S)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine C27H32N6 440.58 Pyrrolopyrimidine core, ethylpiperazine-benzyl group, chiral phenylethyl substituent Enhanced blood-brain barrier penetration; bicyclic system may increase metabolic stability

Key Structural and Functional Insights:

Core Heterocycles :

  • The target compound’s bipyrimidine system provides a rigid scaffold for multi-site interactions, contrasting with single-pyrimidine analogs or bicyclic pyrrolopyrimidines .
  • The dimethylpyrazole group (common in ) enhances hydrophobic binding but may reduce aqueous solubility compared to furyl or acetamide-containing analogs .

Linker Groups :

  • Piperazine in the target compound and improves conformational flexibility and solubility. However, the ethylpiperazine in and acetamide-piperazine in introduce additional polarity or steric bulk.

Substituent Effects :

  • The N,N-dimethylamine in the target compound likely acts as a hydrogen-bond acceptor, similar to the 4-ethoxyphenyl group in but with reduced steric hindrance.
  • Chiral centers (e.g., phenylethyl in ) may confer stereoselective binding advantages absent in the target compound.

Research Findings and Implications

  • Kinase Inhibition : Bipyrimidine systems are prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting the target compound may exhibit similar activity .
  • Solubility Challenges : The absence of polar groups (e.g., acetamide in ) in the target compound may necessitate formulation optimization for bioavailability.
  • Metabolic Stability : Piperazine-containing compounds often undergo N-oxidation, but dimethylpyrazole and methyl groups could mitigate this via steric protection .

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